Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate
Description
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11ClO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3 |
InChI Key |
WDSQDRADSGGACS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-(4-chlorophenyl)-2-hydroxypropanoic acid
- Method: The direct esterification of 3-(4-chlorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid.
- Procedure: Typically, a few drops of concentrated sulfuric acid are added to a solution of the acid in methanol, followed by heating under reflux conditions to promote ester formation.
- Outcome: This method yields methyl 3-(4-chlorophenyl)-2-hydroxypropanoate efficiently.
- Reference: Patent WO2018166899 describes this method where 650 mg of the acid was refluxed in methanol with sulfuric acid catalyst to afford the methyl ester.
Hydrolysis and Hydrazinolysis for Derivative Formation
- Hydrolysis: The methyl ester can be hydrolyzed back to the corresponding acid by treatment with potassium hydroxide (KOH) in a 50% aqueous alcohol mixture at elevated temperatures (~78 °C) for several hours (e.g., 6 h).
- Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate in ethanol under reflux (about 9 h) yields the corresponding hydrazide.
- Purpose: These transformations are key steps for further functionalization, particularly for peptide coupling or amide bond formation.
- Reference: These methods are detailed in a 2020 research article focusing on structural modifications of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, which share similar chemistry with the compound .
Coupling Reactions for Amide and Peptide Bond Formation
- DCC/NHS Coupling: The carboxylic acid derivative can be activated using N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in acetonitrile at room temperature to form an active ester intermediate, which then reacts with primary or secondary amines to form amides.
- Azide Coupling: Alternatively, hydrazide derivatives can be converted to azides using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at 0 °C. The azide intermediate then couples with amines to form N-alkyl-3-(4-chlorophenyl)-2-hydroxypropanamides.
- Comparison: Azide coupling generally provides higher yields and simpler workup compared to DCC/NHS coupling.
- Reference: These methods are well-established in peptide synthesis and have been successfully applied to synthesize various amide derivatives of the compound.
Functional Group Transformation for C–C Bond Formation
- Trichloroacetimidate Formation: The hydroxyl group of this compound can be converted into a trichloroacetimidate intermediate by reaction with trichloroacetonitrile in the presence of a base such as DBU in dichloromethane at room temperature.
- Acetate Formation: Alternatively, acetylation of the hydroxyl group using acetic anhydride and a catalyst like N,N-dimethylaminopyridine (DMAP) in dichloromethane yields the acetate derivative.
- C–C Coupling: These activated intermediates react with C-nucleophiles (e.g., anisole, methoxybenzene derivatives) in the presence of Lewis acids such as trimethylsilyltrifluoromethanesulfonate (TMSOTf) to form new carbon-carbon bonds, expanding structural diversity.
- Efficiency: Trichloroacetimidate intermediates generally afford higher yields and faster reaction times compared to acetate intermediates.
- Reference: This approach is documented in recent synthetic studies on related methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives.
- The preparation of this compound primarily relies on classical esterification of the corresponding acid under acidic reflux conditions.
- Subsequent modifications through hydrolysis, hydrazinolysis, and coupling reactions enable the synthesis of a wide range of derivatives with potential biological activities.
- Azide coupling methods offer advantages over traditional DCC/NHS coupling in terms of yield and ease of purification.
- Activation of the hydroxyl group as trichloroacetimidate intermediates is a superior strategy for C–C bond formation with various nucleophiles, facilitating structure diversification.
- These synthetic routes provide a robust platform for the development of novel compounds with promising anticancer activity, as demonstrated by related compounds in recent studies.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-2-oxopropanoate.
Reduction: Formation of 3-(4-chlorophenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. For instance, it has been shown to exhibit affinity for heat shock proteins such as TRAP1, which may explain its antiproliferative activities . The compound’s effects are mediated through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogues
a. Methyl 3-(4-Chlorophenyl)-3-Hydroxy-2,2-Dimethylpropanoate
- Structural Differences : The hydroxyl group is at position 3 instead of 2, and two methyl groups are present at position 2.
b. (R)-Methyl 3-(4-Fluorophenyl)-2-Hydroxypropanoate
- Structural Differences : The 4-chlorophenyl group is replaced with 4-fluorophenyl, and the R-configuration is specified.
- Implications: Fluorine’s electronegativity may enhance metabolic stability in pharmaceutical contexts.
c. Methyl 2-(4-(4-Chlorobutanoyl)phenyl)-2-Methylpropanoate
- Structural Differences: A 4-chlorobutanoyl chain replaces the 4-chlorophenyl group, with an additional methyl group at position 2.
- Implications : The extended chlorinated acyl chain may increase lipophilicity, making it suitable as an intermediate in fungicide synthesis (e.g., metconazole) .
Functional Analogues
a. Methyl 3-(4-Chlorophenyl)-2-(Imidazolidinone)propanoate
- Structural Differences : Incorporates a 1,3-dimethyl-2,5-dioxo-4-phenylimidazolidin-4-yl substituent at position 2.
- Implications: The imidazolidinone ring introduces hydrogen-bonding sites (C=O and N-H groups), which stabilize crystal packing via intermolecular interactions. This complexity may render it less suitable for large-scale synthesis compared to simpler esters .
b. Benzophenone Derivatives (e.g., Compound 1 from Molecules 2013)
- Structural Differences: Feature a benzophenone core instead of a propanoate ester.
- Implications: Benzophenones like methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate exhibit anti-tuberculosis activity, suggesting that aromatic hydroxylation enhances biological activity. The target ester’s lack of dihydroxy groups may limit similar efficacy .
Key Observations :
- Solubility : Fluorinated and hydroxylated derivatives exhibit higher polarity, enhancing water solubility.
- Synthesis: Industrial intermediates (e.g., chlorobutanoyl derivatives) prioritize cost-effective routes, while stereospecific compounds require chiral catalysts .
Biological Activity
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a methyl ester group, a hydroxy group, and a chlorophenyl moiety. Its molecular formula is C10H11ClO3, and it has a molecular weight of approximately 216.65 g/mol. The structural features of this compound are critical for its biological activity.
Research indicates that compounds with similar structures have been associated with various biological activities, including:
- Antimicrobial Activity : this compound has shown potential antimicrobial properties, which could be useful in treating infections caused by bacteria and fungi.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .
- Histone Deacetylase Inhibition : Similar compounds have been identified as histone deacetylase (HDAC) inhibitors, suggesting that this compound could play a role in epigenetic regulation and cancer therapy.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on non-small cell lung carcinoma (NSCLC) cell lines. The compound was found to inhibit cell proliferation with an IC50 value indicating significant potency against these cancer cells .
- Antimicrobial Assessment : In another investigation, the antimicrobial efficacy of this compound was tested against common pathogens. The results demonstrated notable inhibition zones, suggesting its utility as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring enhances the compound's lipophilicity, potentially increasing its ability to penetrate cell membranes and interact with biological targets.
- Hydroxyl Group : The hydroxy group is crucial for the compound's reactivity and interaction with enzymes involved in metabolic pathways.
Q & A
Basic: What are the standard synthetic routes for Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate, and how are intermediates characterized?
Answer:
The synthesis typically involves esterification of the corresponding hydroxy acid or protection/deprotection strategies for reactive groups. For example:
- Step 1: Condensation of 4-chlorophenyl precursors with glycidic acid derivatives under basic conditions.
- Step 2: Esterification using methanol and acid catalysis (e.g., H₂SO₄) to yield the methyl ester .
- Intermediate characterization:
Basic: What analytical methods are recommended for verifying the structural integrity of this compound?
Answer:
- Spectroscopy:
- Chromatography:
- Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
Advanced: How can reaction conditions be optimized to improve the enantiomeric purity of this compound?
Answer:
- Chiral resolution: Use chiral stationary phases (e.g., Chiralpak® IA) in preparative HPLC.
- Asymmetric synthesis: Employ biocatalysts (lipases) for kinetic resolution of racemic mixtures .
- Data-driven optimization: Design of Experiments (DoE) to model variables (temperature, catalyst loading) and maximize enantiomeric excess (ee >98%) .
Advanced: What structural analogs of this compound show divergent biological activities, and how are these differences rationalized?
Answer:
Rationale: Electron-withdrawing groups (e.g., NO₂) enhance electrophilicity, improving target binding, while bulky substituents (Br, OMe) alter steric interactions with enzymes .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Hazard statements: H302 (harmful if swallowed), H312/H332 (skin/ inhalation toxicity) .
- Mitigation:
Advanced: How does crystallographic data inform the conformational stability of this compound derivatives?
Answer:
- Crystal structure analysis (e.g., P21/n space group, monoclinic system) reveals intramolecular hydrogen bonding between hydroxyl and ester carbonyl groups, stabilizing the syn-periplanar conformation .
- Torsion angles: Dihedral angles between aromatic and propanoate moieties (<10°) indicate planar rigidity, critical for docking studies .
Advanced: How can contradictions in reported biological data for structurally similar compounds be resolved?
Answer:
- Meta-analysis: Compare assay conditions (e.g., IC₅₀ values under varying pH/temperature).
- Structural validation: Re-evaluate compound purity via LC-MS to rule out degradation products .
- Computational modeling: Molecular dynamics simulations to assess target binding under physiological conditions .
Basic: What industrial-scale synthesis strategies are applicable for this compound?
Answer:
- Continuous flow reactors: Improve yield (85–92%) and reduce reaction time (2–4 hr) compared to batch processes .
- Green chemistry: Solvent-free esterification using microwave irradiation (100 W, 15 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
